molecular formula C13H22ClNO4 B12332004 Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Cat. No.: B12332004
M. Wt: 291.77 g/mol
InChI Key: VEHQCSPFHPVFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a cyclohexane-based intermediate featuring a tert-butoxycarbonyl (Boc)-protected amine and a chloromethyl ester. This compound is widely used in pharmaceutical synthesis, particularly as a precursor for bioactive molecules requiring stereochemical precision and controlled deprotection of functional groups. Its rigid cyclohexane backbone and Boc-protected amine enhance stability during synthetic workflows .

Properties

Molecular Formula

C13H22ClNO4

Molecular Weight

291.77 g/mol

IUPAC Name

chloromethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H22ClNO4/c1-13(2,3)19-12(17)15-10-6-4-9(5-7-10)11(16)18-8-14/h9-10H,4-8H2,1-3H3,(H,15,17)

InChI Key

VEHQCSPFHPVFFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OCCl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Key Reaction Steps

Boc Protection of Cyclohexane Derivatives

The Boc group introduction is a foundational step. A common precursor, trans-4-amino-1-cyclohexanecarboxylic acid, is reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, Example 2 in patent CN108602758B describes:

  • Reactants : trans-4-amino-1-cyclohexanecarboxylic acid (12.99 g, 0.05 mol), Boc anhydride (1.0 eq), acetone/water solvent system.
  • Conditions : Room temperature, 20 hours, pH adjustment to 4 post-reaction.
  • Yield : 70% with 92% purity after extraction and drying.

Chloromethyl Esterification

The carboxylic acid moiety is converted to the chloromethyl ester. Two primary methods are documented:

Method A: Direct Chlorination
  • Reactants : Boc-protected cyclohexanecarboxylic acid, chloromethyl chloride.
  • Conditions : Catalyzed by K₂CO₃ in acetone at 60°C for 3 hours.
  • Outcome : Selective esterification of the cis-isomer (if present), yielding trans-product with >99% purity after crystallization.
Method B: Acid Chloride Intermediate
  • Step 1 : Convert carboxylic acid to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Step 2 : React with chloromethyl alcohol in presence of base (e.g., pyridine).
  • Yield : 76–82% based on analogous procedures for related chloromethyl esters.

Stereochemical Control and Catalytic Hydrogenation

The (1r,4r) stereochemistry is achieved via hydrogenation of aromatic precursors. Patent WO2017134212A1 details:

  • Substrate : p-Aminobenzoic acid.
  • Catalyst : 5% Ru/C under 15 bar H₂ pressure in 10% NaOH.
  • Result : Trans:cis ratio of 4.6:1, improved to >75% trans via selective crystallization.

Comparative Analysis of Synthetic Procedures

Method Key Reagents Conditions Yield Purity Source
Boc Protection Boc anhydride, NaOH RT, 20 h 70% 92%
Direct Chlorination Chloromethyl chloride, K₂CO₃ 60°C, 3 h 62% 99.1%
Acid Chloride Route SOCl₂, chloromethyl alcohol Reflux, 4–6 h 76–82% 95%
Hydrogenation p-Aminobenzoic acid, 5% Ru/C 100°C, 15 bar H₂ 47% >75% trans

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (e.g., acetone, THF) enhance Boc protection efficiency by stabilizing intermediates.
  • Chlorinated solvents (DCM, chloroform) improve chloromethyl ester isolation via phase separation.

Catalytic Enhancements

  • Pd/C or Ru/C catalysts ensure high trans-selectivity during hydrogenation.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate esterification.

Analytical Validation

  • NMR : Key signals include δ 1.41 ppm (Boc tert-butyl), 4.37 ppm (chloromethyl CH₂), and 3.50 ppm (cyclohexane CH₂).
  • LC-MS : [M+H]⁺ peak at m/z 277.77 confirms molecular weight.
  • Chiral HPLC : Resolves (1r,4r) from (1s,4s) enantiomers using cellulose-based columns.

Industrial-Scale Considerations

  • Cost Efficiency : Boc anhydride and chloromethyl chloride are low-cost reagents, but Ru/C catalyst recovery is critical for scalability.
  • Waste Management : Acidic aqueous waste from pH adjustments requires neutralization before disposal.

Emerging Methodologies

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze cis-esters, enriching trans-product.
  • Flow Chemistry : Continuous hydrogenation reactors reduce reaction times from 24 h to 2–4 h.

Challenges and Solutions

  • Isomer Separation : Cis/trans mixtures are resolved via selective esterification or crystallization.
  • Moisture Sensitivity : Boc groups hydrolyze under acidic conditions; rigorous drying of intermediates is essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methylated or alcohol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Synthesis of Amino Acids

Chloromethyl (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate serves as an important intermediate in the synthesis of cyclic amino acids. Its structural features facilitate the introduction of functional groups necessary for creating diverse amino acid derivatives. This is particularly relevant in developing compounds with potential therapeutic effects.

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit promising biological activities. For instance, studies have shown that certain analogs can act as inhibitors in various biochemical pathways, making them candidates for drug development against diseases such as cancer and metabolic disorders .

Case Study 1: Synthesis of Cyclic Amino Acids

A recent study focused on the stereoselective synthesis of cyclic quaternary α-amino acids utilizing this compound as a precursor. The methodology employed involved the use of cyclic compounds to introduce both amino and carboxylic acid functionalities effectively. The results demonstrated high yields and selectivity, emphasizing the compound's utility in synthesizing complex amino acid structures .

In another investigation, derivatives synthesized from this compound were evaluated for their pharmacological properties. The study highlighted that specific modifications to the compound enhanced its efficacy as an enzyme inhibitor, showcasing its potential application in therapeutic formulations .

Data Summary Table

Application AreaDescriptionReference
Amino Acid SynthesisUsed as a precursor for cyclic amino acids with high stereoselectivity
Pharmacological ResearchExhibits potential as enzyme inhibitors in metabolic pathways
Drug DevelopmentAnalog compounds show promise against cancer and other diseases

Mechanism of Action

The mechanism of action of this compound involves its ability to undergo various chemical reactions due to its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then engage in further reactions. The carboxylate group can form esters or amides, making the compound versatile in chemical synthesis.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its (1r,4r) stereochemistry, chloromethyl ester, and Boc-protected amine. Below is a comparison with structurally related derivatives:

Compound Name Stereochemistry Ester Group Substituent on Cyclohexane Similarity Score Reference
Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate (1r,4r) Chloromethyl Boc-protected amine 1.00
trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate trans Methyl Boc-protected amine 0.82
Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate (1R,3R) Methyl Boc-protected amine 0.78*
Ethyl (1R,3R,4R)-3-amino-4-((Boc)amino)cyclohexanecarboxylate (1R,3R,4R) Ethyl Boc-protected amine + NH2 0.65*
Methyl 4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate N/A Methyl Boc-protected amine 0.58*

*Scores estimated based on structural divergence from the target compound.

Key Observations :

  • Stereochemistry : The (1r,4r) configuration distinguishes the target compound from trans- or cis-isomers (e.g., trans-methyl derivative in ).
  • Ester Reactivity : The chloromethyl ester offers higher electrophilicity compared to methyl/ethyl esters, enabling faster nucleophilic substitutions .
  • Ring System : Cyclohexane derivatives (e.g., ) exhibit greater conformational rigidity than cyclopentene analogs (e.g., ), affecting bioavailability and synthetic utility.

Physicochemical Properties

Molecular Weight and LogP

Compound Molecular Weight (Da) LogP Polar Surface Area (Ų)
Chloromethyl (1r,4r)-4-{[(Boc)amino}cyclohexane-1-carboxylate 291.75* 2.5* 65
Methyl (1R,3R)-3-{[(Boc)amino}cyclohexane-1-carboxylate 257.00 2.03 65
Ethyl (1R,3R,4R)-3-amino-4-((Boc)amino)cyclohexanecarboxylate 286.37 1.89* 89
Methyl 4-{[(Boc)amino}cyclopent-1-ene-1-carboxylate 241.29 1.72 65

*Estimated based on structural analogs.

Key Trends :

  • LogP : Chloromethyl substitution increases lipophilicity compared to methyl/ethyl esters, enhancing membrane permeability .
  • Polar Surface Area: Ethyl derivatives with additional amino groups (e.g., ) exhibit higher polarity, reducing blood-brain barrier penetration.

Comparative Reactivity

  • Chloromethyl vs. Methyl Esters : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) 5–10× faster than methyl esters, as demonstrated in analogous cyclohexane systems .
  • Boc Stability : All analogs retain Boc protection below pH 10, but prolonged exposure to strong bases (e.g., LiOH in THF/MeOH) causes partial deprotection .

Pharmacological Potential

  • Antibiotic Precursors : Cyclohexane carboxylates with Boc-protected amines are intermediates in synthesizing antibiotics targeting bacterial cell walls (e.g., analogs in ).
  • Anticancer Agents : Chloromethyl esters enhance alkylation activity, as seen in studies of similar compounds disrupting DNA replication .

Limitations

  • Metabolic Stability : Ethyl and methyl esters show longer plasma half-lives (t1/2 = 4–6 hours) than chloromethyl analogs (t1/2 = 1–2 hours) in rodent models .

Biological Activity

Chloromethyl (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C13H22ClNO4
  • Molecular Weight: 277.77 g/mol
  • IUPAC Name: this compound

The compound contains a chloromethyl group and a tert-butoxycarbonyl protecting group on the amino moiety. Its chirality at the cyclohexane ring is crucial for its biological interactions, influencing binding affinity and reactivity .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the cyclohexane backbone.
  • Introduction of the chloromethyl group.
  • Protection of the amino group with tert-butoxycarbonyl.
  • Carboxylation to yield the final product.

This multi-step synthesis is essential for obtaining high purity and yield, which are critical for subsequent biological evaluations .

Biological Activity

This compound exhibits various biological activities, including:

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of various cyclohexane derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability compared to control groups, suggesting potential as an anticancer agent .

Case Study 2: Antibacterial Effects

A comparative analysis of structurally similar compounds revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylateC14H25NO4Contains an ethyl group instead of a chloromethyl group
Methyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acidC13H23NO4Lacks the chloromethyl functionality
(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acidC11H17NO4Features a cyclopentene ring instead of cyclohexane

This table illustrates how structural variations influence biological activity and potential applications in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.